4-Methyl-benzoic acid biphenyl-4-yl ester
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Overview
Description
4-Methyl-benzoic acid biphenyl-4-yl ester is an organic compound with the molecular formula C20H16O2 and a molecular weight of 288.349 g/mol . This compound is part of the ester family, which are commonly used in various chemical and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-benzoic acid biphenyl-4-yl ester typically involves the esterification reaction between 4-Methyl-benzoic acid and biphenyl-4-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-benzoic acid biphenyl-4-yl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Methyl-benzoic acid biphenyl-4-yl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: This compound can be a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-benzoic acid biphenyl-4-yl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity and its role as a precursor in pharmaceutical synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid biphenyl-4-yl ester: Similar structure but lacks the methyl group.
4-Butoxy-benzoic acid biphenyl-4-yl ester: Contains a butoxy group instead of a methyl group.
4-Styryl-benzoic acid biphenyl-3-yl ester: Contains a styryl group and a different biphenyl substitution pattern.
Uniqueness
4-Methyl-benzoic acid biphenyl-4-yl ester is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and melting point, making it distinct from other similar esters .
Properties
CAS No. |
73077-56-2 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C20H16O2/c1-15-7-9-18(10-8-15)20(21)22-19-13-11-17(12-14-19)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
JEKZVVFJHBMTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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